molecular formula C17H14N4O2 B12938736 2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid

2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid

Cat. No.: B12938736
M. Wt: 306.32 g/mol
InChI Key: FWJXYANJYJXABT-RGVLZGJSSA-N
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Description

2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid is a benzoic acid derivative featuring a quinazolin-4-yl hydrazone moiety. The hydrazone group (–NH–N=CH–) bridges the benzoic acid core and the quinazoline heterocycle, a bicyclic system with two nitrogen atoms.

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

2-[(E)-C-methyl-N-(quinazolin-4-ylamino)carbonimidoyl]benzoic acid

InChI

InChI=1S/C17H14N4O2/c1-11(12-6-2-3-7-13(12)17(22)23)20-21-16-14-8-4-5-9-15(14)18-10-19-16/h2-10H,1H3,(H,22,23)(H,18,19,21)/b20-11+

InChI Key

FWJXYANJYJXABT-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC1=NC=NC2=CC=CC=C21)/C3=CC=CC=C3C(=O)O

Canonical SMILES

CC(=NNC1=NC=NC2=CC=CC=C21)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid typically involves the reaction of quinazoline derivatives with hydrazones. One common method involves the condensation of quinazoline-4-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with ethyl benzoate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

Pharmacological Applications

The quinazoline ring is known for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the hydrazone linkage in 2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid enhances its potential as a pharmacological agent.

Anticancer Activity

Research indicates that compounds containing quinazoline structures exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The hydrazone linkage may further contribute to this activity by enhancing the compound's ability to interact with biological targets.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by its structural characteristics. Quinazoline derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This property could be valuable in developing treatments for chronic inflammatory diseases.

Antimicrobial Effects

The antimicrobial activity of quinazoline derivatives has been well-documented. The unique structure of this compound may enhance its efficacy against various pathogens, making it a candidate for further exploration in antimicrobial drug development.

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical routes, typically involving the condensation of hydrazones with appropriate benzoyl derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are essential to confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies highlight the applications and effectiveness of similar compounds:

Quinazoline Derivatives in Cancer Therapy

A study published in Bioorganic & Medicinal Chemistry demonstrated that specific quinazoline derivatives exhibit potent inhibitory effects on cancer cell lines, showcasing their potential as lead compounds for drug development.

Anti-inflammatory Research

Research featured in Pharmacognosy Reviews discusses the role of hydrazone derivatives in modulating inflammatory responses, indicating that compounds similar to this compound could be effective in treating inflammatory diseases .

Antimicrobial Efficacy

A publication in Journal of Medicinal Chemistry reported on the synthesis and evaluation of antimicrobial activity for various quinazoline-based compounds, reinforcing the idea that the structure of this compound could yield similar results .

Mechanism of Action

The mechanism of action of 2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth or bacterial biofilm formation .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Hydrazone-Functionalized Benzoic Acid Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Modifications Melting Point (°C) Molecular Formula Key Spectral Data (References)
2-[1-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-2-thiocyanatoethylidene] malononitrile (5b) Thiocyanate, 4-Br/4-Cl-phenyl groups 210–212 C₁₈H₉BrClN₅S IR: 2215 cm⁻¹ (C≡N); ¹H-NMR: δ 7.2–8.1 (aromatic)
N'-((1Z,2E)-1-(2-(4-Chlorophenyl)hydrazono)-1-(phenylsulfonyl)propan-2-ylidene) benzohydrazide (16a) Sulfonyl, 4-Cl-phenyl, benzohydrazide Not reported C₂₂H₁₈ClN₅O₂S Synthesized via sulfinate coupling; IR/NMR data in
Diflufenzopyr 3,5-Difluorophenyl, pyridine-3-carboxylic acid Not reported C₁₅H₁₂F₂N₄O₃ MW: 334.28; used as a herbicide
2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl) benzoic acid Pyrazinamide moiety, 6-carbon alkyl chain Not reported C₁₉H₁₉N₅O₄ Yield: 62%; antimycobacterial potential
Key Observations:
  • Electron-Withdrawing Groups : Compounds like 5b (thiocyanate, bromo) exhibit higher melting points (~210°C) due to increased crystallinity from polar substituents .
  • Agricultural Applications: Diflufenzopyr highlights the versatility of hydrazone-benzoic acid derivatives in non-medicinal roles, such as herbicides .

Physicochemical and Spectral Properties

  • Melting Points : Hydrazone derivatives generally exhibit high melting points (>200°C) due to strong intermolecular hydrogen bonding .
  • Spectral Signatures :
    • IR : Stretching vibrations at ~2215 cm⁻¹ (C≡N in 5b) and ~1670 cm⁻¹ (C=O in benzoic acid) are common .
    • ¹H-NMR : Aromatic protons appear between δ 7.2–8.5, while hydrazone NH signals are typically broad (δ 10–12) .

Biological Activity

2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid, also known as (E)-2-(1-(2-(quinazolin-4-yl)hydrazono)ethyl)benzoic acid, is a complex organic compound characterized by its unique structural features, including a quinazoline moiety, a hydrazone linkage, and a benzoic acid functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C17H14N4O2
  • Molecular Weight : 306.32 g/mol
  • CAS Number : 781655-95-6

The structure of this compound is significant because the quinazoline ring is associated with various biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The hydrazone linkage adds to its chemical diversity and potential therapeutic applications.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds derived from quinazoline have demonstrated cytotoxic effects against various cancer cell lines. A study evaluating quinazolinone-thiazole hybrids found that certain derivatives exhibited IC50 values as low as 10 µM against prostate cancer (PC3) and breast cancer (MCF-7) cell lines .

Table 1: Cytotoxicity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)
A3PC310
A3MCF-710
A3HT-2912

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Quinazoline derivatives are known for their antibacterial and antifungal activities. For example, a related study highlighted the efficacy of quinazoline-based compounds against various bacterial strains, indicating that modifications in the side chains could enhance their antimicrobial potency .

Anti-inflammatory and Analgesic Effects

Quinazoline derivatives have also been reported to exhibit anti-inflammatory effects. The incorporation of specific functional groups can lead to enhanced activity against inflammatory pathways. This characteristic positions compounds like this compound as potential candidates for treating inflammatory diseases .

The mechanisms underlying the biological activities of quinazoline derivatives often involve interactions with specific biological targets:

  • Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, which play crucial roles in cancer cell proliferation.
  • Modulation of Apoptosis : These compounds can induce apoptosis in cancer cells by activating intrinsic pathways.
  • Interference with DNA Synthesis : Some derivatives disrupt DNA synthesis in rapidly dividing cells, contributing to their anticancer effects.

Case Studies

Several studies have explored the biological activity of compounds related to or derived from quinazoline structures:

  • Study on Anticancer Activity :
    • Researchers synthesized various quinazoline derivatives and tested their cytotoxicity against different cancer cell lines.
    • Results showed that specific modifications led to enhanced activity, with some compounds achieving IC50 values below 10 µM against aggressive cancer types .
  • Antimicrobial Evaluation :
    • A series of quinazoline-based compounds were tested for their antibacterial properties against Gram-positive and Gram-negative bacteria.
    • The results indicated significant activity, suggesting that further development could lead to new antimicrobial agents .

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